molecular formula C17H15ClF3NO2 B2720242 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide CAS No. 2034466-82-3

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2720242
CAS No.: 2034466-82-3
M. Wt: 357.76
InChI Key: JUTSZULOWUUFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C14H9ClF3NO This compound is known for its unique structural features, which include a chlorophenyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.

    Amidation Reaction: The hydroxypropyl intermediate is then reacted with 4-(trifluoromethyl)benzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-chlorophenyl)-3-hydroxypropylbenzamide
  • N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the hydroxypropyl and trifluoromethyl groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Chlorophenyl Group : May contribute to binding affinity to biological targets.
  • Hydroxypropyl Group : Potentially involved in hydrogen bonding interactions.

The IUPAC name of the compound is this compound, and its molecular formula is C16H16ClF3N2OC_{16}H_{16}ClF_3N_2O.

This compound primarily exerts its biological effects through interaction with specific receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the chlorophenyl and hydroxypropyl groups facilitate binding to target proteins.

Potential Targets

  • Serotonergic System : Preliminary studies suggest involvement in modulating serotonin receptors, which could have implications for antidepressant activity .
  • Enzymatic Pathways : The compound may inhibit specific enzymes related to disease processes, although detailed studies are still required to elucidate these pathways.

Antidepressant Effects

Recent research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can modulate serotonergic and noradrenergic systems, suggesting that this compound may also possess such properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-712.5
NCI-H46014.31
Hep-217.82

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antidepressant-Like Effects : A study evaluated the effects of a related compound on mice, revealing significant antidepressant-like behavior in forced swim tests (FST) and tail suspension tests (TST). The study highlighted modulation of serotonergic receptors as a key mechanism .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the cytotoxic effects of similar benzamide derivatives on various cancer cell lines, demonstrating potent activity and suggesting further exploration for therapeutic applications in oncology .

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c18-14-3-1-2-12(10-14)15(23)8-9-22-16(24)11-4-6-13(7-5-11)17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTSZULOWUUFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.